去乙烯基阿立哌唑

描述

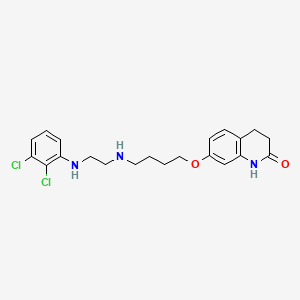

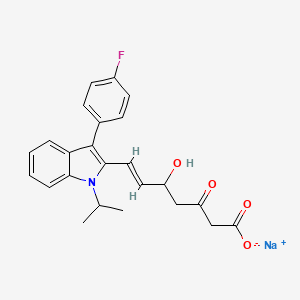

Desethylene Aripiprazole is a compound with the molecular formula C21H25Cl2N3O2 . It is also known by its CAS number 1216394-63-6 . The molecular weight of Desethylene Aripiprazole is 422.3 g/mol .

Molecular Structure Analysis

Desethylene Aripiprazole has a complex molecular structure. Its IUPAC name is 7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one . The InChI and Canonical SMILES representations provide more details about its molecular structure .Physical And Chemical Properties Analysis

Desethylene Aripiprazole has several computed properties. It has a XLogP3-AA value of 4.3, indicating its lipophilicity. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. It also has 10 rotatable bonds .科学研究应用

神经科学研究

去乙烯基阿立哌唑已被研究其对中枢神经系统的影响,特别是在昼夜节律调节方面。 研究表明,它可能影响视交叉上核 (SCN) 内的细胞同步性,这对于维持身体的内部时钟至关重要 . 这对于治疗与昼夜节律紊乱相关的疾病具有潜在意义,例如精神疾病中的睡眠障碍 .

药理学研究

在药理学中,去乙烯基阿立哌唑独特的受体特征,包括对多巴胺 D2 受体的部分激动作用和对 5-羟色胺 5-HT2A 受体的拮抗作用,一直是广泛研究的主题 . 与传统抗精神病药相比,它为开发副作用更少的药物提供了有希望的途径,特别是在代谢副作用的管理方面 .

临床试验

去乙烯基阿立哌唑已在临床试验中评估其在治疗难治性精神分裂症中的疗效。 研究将它与其他抗精神病药进行了比较,评估了它在尚未对一线治疗做出反应的患者中改善症状和生活质量的能力 . 这些试验对于确定最佳剂量策略和长期安全性概况至关重要 .

精神科应用

在精神科中,去乙烯基阿立哌唑用作主要抑郁症 (MDD) 和难治性抑郁症 (TRD) 的增效策略。 研究表明,它可以改善抑郁症状,并在未对抗抑郁药做出充分反应的患者中实现缓解 . 增效治疗的最佳剂量是当前研究的重点 .

药物开发

去乙烯基阿立哌唑在药物开发中的作用延伸到它作为模型化合物用于发现具有多巴胺系统稳定剂特性的新药 . 它的开发历史为设计平衡疗效和安全性的新型治疗方法提供了见解<a aria-label="7: Desethylene Aripiprazole’s role in drug development extends to its use as a model compound for the discovery of new drugs with dopamine system stabilizer properties7" data-citationid="8bdc9c7a-eb71-9608-e614-95ffc8

安全和危害

未来方向

作用机制

Target of Action

Desethylene Aripiprazole, a primary active metabolite of Aripiprazole , exhibits its therapeutic effects primarily through its interaction with dopamine D2 receptors and serotonin receptors . These receptors play a crucial role in regulating mood and behavior, making them key targets in the treatment of various psychiatric disorders .

Mode of Action

Desethylene Aripiprazole acts as a partial agonist at dopamine D2 receptors . This means it binds to these receptors and stimulates them, but to a lesser degree than a full agonist would . It has a high affinity for D2 receptors but lower intrinsic activity at the D2 receptor than dopamine . This unique mechanism allows Desethylene Aripiprazole to modulate dopamine levels in key brain pathways .

Pharmacokinetics

The pharmacokinetics of Desethylene Aripiprazole involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4 . Genetic polymorphisms in these enzymes can significantly influence the drug’s pharmacokinetics, potentially affecting its bioavailability and therapeutic efficacy .

Result of Action

The action of Desethylene Aripiprazole results in modulated dopamine neurotransmission, which can help alleviate symptoms of conditions like schizophrenia . It can also cause side effects, some of which may be severe .

Action Environment

The action, efficacy, and stability of Desethylene Aripiprazole can be influenced by various environmental factors, including the patient’s genetic makeup . For instance, individuals who are poor metabolizers of CYP2D6 may require a reduced dose of the drug . Furthermore, the drug’s action can be affected by the presence of other medications, the patient’s overall health status, and other individual-specific factors .

属性

IUPAC Name |

7-[4-[2-(2,3-dichloroanilino)ethylamino]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N3O2/c22-17-4-3-5-18(21(17)23)25-12-11-24-10-1-2-13-28-16-8-6-15-7-9-20(27)26-19(15)14-16/h3-6,8,14,24-25H,1-2,7,9-13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRMMVXVCMXLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCNCCNC3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717926 | |

| Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216394-63-6 | |

| Record name | Desethylene aripiprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216394636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-{[2-(2,3-Dichloroanilino)ethyl]amino}butoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHYLENE ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/002239IPE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)